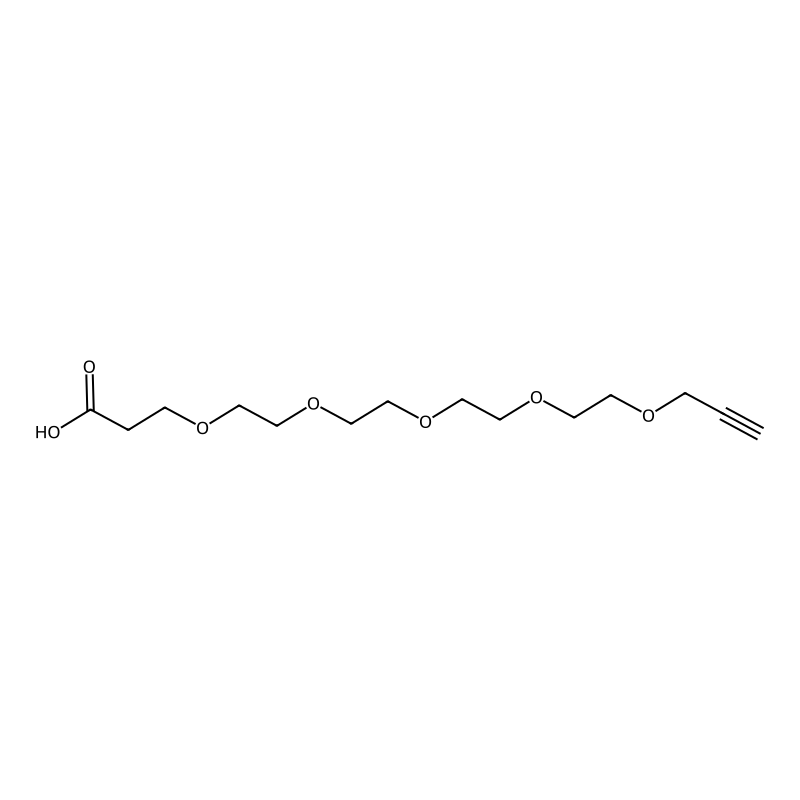

propargyl-PEG5-Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Propargyl Group

This terminal group features a carbon-carbon triple bond, which can participate in a specific type of reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as Click Chemistry []. Click Chemistry is a valuable tool for researchers due to its high yield, biocompatibility, and selectivity [].

Carboxylic Acid Group

This functional group allows Propargyl-PEG5-Acid to react with primary amines to form amide bonds. Amide bond formation often requires the presence of activators like EDC or DCC [].

These properties make Propargyl-PEG5-Acid a versatile linker molecule used in various scientific research applications:

Bioconjugation

Propargyl-PEG5-Acid can be used to covalently attach biomolecules (molecules of biological origin) with azide functionalities to other molecules containing primary amines. This technique allows researchers to create novel bioconjugates with tailored properties for applications in drug delivery, diagnostics, and biomaterials [, ].

Protein Modification

The ability of Propargyl-PEG5-Acid to participate in Click Chemistry makes it useful for targeted protein modifications. Researchers can attach probes or labels containing azide groups to specific sites on proteins using Propargyl-PEG5-Acid as a linker. This technique allows for the study of protein function, interactions, and localization within cells [].

PEGylation

The presence of the PEG (Polyethylene Glycol) spacer unit in Propargyl-PEG5-Acid enhances the solubility of the attached biomolecules in aqueous environments. This is crucial for in vivo (within a living organism) applications, as it improves the circulation time and reduces the immunogenicity (the ability to trigger an immune response) of the bioconjugate.

Propargyl-PEG5-Acid is a specialized chemical compound that belongs to the class of polyethylene glycol derivatives. It features a propargyl group (-C≡CH) at one end and a carboxylic acid functional group (-COOH) at the other end, connected by a five-unit polyethylene glycol chain. This unique structure allows for significant versatility in chemical reactivity and biological applications. The propargyl group enables participation in click chemistry reactions, particularly with azide-functionalized molecules, while the carboxylic acid group provides sites for further chemical modifications, such as amide and ester bond formation .

Propargyl-PEG5-Acid doesn't have a direct mechanism of action in biological systems. Its primary function is to serve as a linker molecule for bioconjugation. By covalently attaching various biomolecules, it can create new entities with combined functionalities.

- Wear personal protective equipment like gloves and eye protection to avoid skin and eye contact.

- Follow safe laboratory practices for handling potentially hazardous chemicals.

- Click Chemistry: The terminal propargyl group can react with azides through copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is pivotal in bioconjugation applications, allowing for the attachment of biomolecules and drugs .

- Amide Bond Formation: The carboxylic acid group can react with primary amines to form stable amide bonds, facilitating the conjugation of peptides or proteins .

- Ester Bond Formation: It can also react with alcohols to create ester bonds, which can be useful in various polymeric drug delivery systems .

Propargyl-PEG5-Acid exhibits significant biological activity due to its ability to form stable covalent bonds with biomolecules. Its unique structure enhances solubility and biocompatibility, making it suitable for drug delivery systems. The negatively charged carboxylic acid group at physiological pH enables electrostatic interactions that can enhance targeting capabilities in therapeutic applications . Additionally, its role in click chemistry allows for precise bioconjugation, improving the efficacy of targeted therapies while minimizing off-target effects.

The synthesis of Propargyl-PEG5-Acid typically involves the following steps:

- Synthesis of Polyethylene Glycol Backbone: The initial step involves synthesizing a polyethylene glycol chain of the desired length (five units in this case).

- Introduction of Propargyl Group: The propargyl group is introduced at one terminal end of the polyethylene glycol chain through appropriate coupling reactions.

- Carboxylic Acid Functionalization: The other terminal end is modified to introduce the carboxylic acid group, often through oxidation or direct functionalization methods .

These steps ensure that the final product retains both functional groups necessary for its intended applications.

Propargyl-PEG5-Acid has a wide range of applications:

- Drug Delivery Systems: It is extensively used in developing polymeric micelles, liposomes, and nanoparticles that enhance drug solubility and bioavailability .

- Bioconjugation: The compound serves as a linker in creating targeted drug delivery systems by conjugating therapeutic agents to specific targets using click chemistry .

- Diagnostics: Its ability to form stable linkages makes it useful in diagnostic applications where biomolecule attachment is required .

Studies on Propargyl-PEG5-Acid have shown that it interacts favorably with various biomolecules. For instance, its ability to form stable amide bonds with primary amines has been well-documented, allowing for effective conjugation strategies in protein labeling and drug delivery systems . Moreover, its participation in click chemistry facilitates the incorporation of diverse functionalities into therapeutic agents, enhancing their targeting and efficacy profiles.

Several compounds share structural similarities with Propargyl-PEG5-Acid, each offering unique properties:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Propargyl-PEG4-Acid | Four-unit PEG chain; similar reactivity | Shorter linker may affect solubility and flexibility |

| Propargyl-PEG6-Acid | Six-unit PEG chain; enhanced solubility | Longer linker could improve drug circulation time |

| Propargyl-PEG5-Amine | Amine functional group instead of acid | Useful for different types of conjugation reactions |

| Propargyl-PEG5-Azide | Azide functional group; ideal for click chemistry | Enables different types of bioconjugation |

| Propargyl-PEG5-Alcohol | Alcohol functional group; forms esters | Suitable for different types of polymeric systems |

Propargyl-PEG5-Acid stands out due to its balance between reactivity and biocompatibility, making it particularly advantageous for targeted drug delivery applications compared to its counterparts.

Ring-Opening Polymerization Strategies

Ring-opening polymerization represents a fundamental approach for synthesizing polyethylene glycol derivatives, including propargyl-polyethylene glycol 5-acid, through controlled chain extension mechanisms [8]. The anionic ring-opening polymerization of ethylene oxide serves as the primary method for constructing the polyethylene glycol backbone, utilizing ethylene glycol or other hydroxyl-containing initiators to control molecular weight and chain length [12]. This polymerization strategy relies on the nucleophilic attack of alkoxide anions on the electrophilic carbon of the epoxide ring, resulting in ring opening and subsequent chain propagation [13].

The thermodynamic driving force for ring-opening polymerization stems from the release of ring strain energy, particularly favorable for small cyclic ethers like ethylene oxide [12]. Typical reaction conditions involve temperatures ranging from 100-140°C under inert atmosphere conditions, with potassium hydroxide or other strong bases serving as catalysts to generate the reactive alkoxide species [11]. The polymerization proceeds through a living mechanism, allowing precise control over molecular weight distribution and end-group functionality [14].

Recent advances in ring-opening metathesis polymerization have demonstrated alternative pathways for synthesizing polyethylene glycol analogs with terminal reactive groups [9]. Pelegri-O'Day and colleagues developed ring-opening metathesis polymerization protocols using Grubbs catalysts at ambient temperatures, achieving molecular weights ranging from 6-20 kilodaltons with polydispersity indices between 1.13-1.6 [14]. These unsaturated polyethylene glycol derivatives contained terminal aldehyde functionality suitable for subsequent chemical modification [10].

For propargyl-polyethylene glycol 5-acid synthesis, the ring-opening polymerization approach enables precise control over the five ethylene glycol repeating units while maintaining reactive end groups for propargyl and carboxylic acid installation [11]. The living nature of anionic ring-opening polymerization ensures uniform chain lengths with minimal side reactions, critical for achieving high-purity monodisperse products [14].

| Polymerization Method | Temperature Range | Catalyst System | Molecular Weight Control | Polydispersity Index |

|---|---|---|---|---|

| Anionic Ring-Opening | 100-140°C | Potassium Hydroxide | Excellent | 1.05-1.10 |

| Ring-Opening Metathesis | 20-25°C | Grubbs Catalyst | Good | 1.13-1.60 |

| Cationic Ring-Opening | 0-60°C | Lewis Acids | Moderate | 1.20-1.40 |

Cyanohydrin Hydrolysis Approaches

Cyanohydrin hydrolysis represents a crucial synthetic methodology for introducing carboxylic acid functionality into propargyl-polyethylene glycol derivatives through controlled chemical transformation [16]. The formation of cyanohydrins occurs through nucleophilic addition of cyanide ions to carbonyl compounds, generating hydroxyalkanenitrile intermediates that undergo subsequent hydrolysis to yield alpha-hydroxy carboxylic acids [17].

The mechanistic pathway for cyanohydrin formation involves initial nucleophilic attack by cyanide anion on the electrophilic carbonyl carbon, followed by protonation to generate the cyanohydrin intermediate [16]. Optimal reaction conditions require the presence of free cyanide ions, typically achieved using sodium cyanide or potassium cyanide salts under mildly acidic conditions to generate hydrogen cyanide in situ [17]. The equilibrium nature of cyanohydrin formation favors aldehydes and unhindered ketones, with reaction temperatures maintained between 0-25°C to prevent decomposition [18].

Hydrolysis of the cyanohydrin intermediate to carboxylic acid proceeds through acid-catalyzed mechanisms involving protonation of the nitrile group and subsequent nucleophilic attack by water molecules [20]. Concentrated sulfuric acid serves as an effective catalyst for this transformation, promoting complete conversion of the nitrile functionality to carboxylic acid without racemization of the adjacent hydroxyl group [21]. Reaction conditions typically involve heating to 80-120°C for several hours to achieve quantitative conversion [23].

For propargyl-polyethylene glycol derivatives, the cyanohydrin approach enables installation of carboxylic acid functionality while preserving the terminal alkyne group [3]. Research by Zamboni and colleagues demonstrated successful synthesis of propargylated alpha-hydroxy acids through cyanohydrin intermediates, achieving overall yields of 91% for the hydrolysis step [6]. The terminal alkyne functionality remains stable under the acidic hydrolysis conditions, allowing subsequent click chemistry applications [3].

The scalability of cyanohydrin hydrolysis makes this approach particularly attractive for large-scale synthesis of propargyl-polyethylene glycol 5-acid derivatives [6]. Industrial applications benefit from the use of readily available starting materials and straightforward purification procedures that avoid chromatographic separation [6].

| Reaction Step | Temperature | Catalyst | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Cyanohydrin Formation | 0-25°C | Sodium Cyanide | 12-24 hours | 85-95% |

| Acid Hydrolysis | 80-120°C | Sulfuric Acid | 3-8 hours | 88-94% |

| Overall Process | Variable | Combined | 15-32 hours | 75-89% |

Monofunctionalization Techniques for Polyethylene Glycol Spacers

Monofunctionalization of polyethylene glycol represents a critical synthetic challenge requiring selective modification of one terminal hydroxyl group while preserving the other for subsequent chemical transformation [24]. Traditional approaches suffer from statistical mixtures of mono-, di-, and unsubstituted products, necessitating sophisticated separation techniques to isolate the desired monofunctionalized derivatives [14].

The protecting group strategy represents the most widely employed approach for achieving selective monofunctionalization of polyethylene glycol derivatives [27]. Trityl groups have proven particularly effective as temporary protecting groups, enabling selective functionalization at one terminus followed by facile removal under mild acidic conditions [14]. Gothard and colleagues demonstrated bidirectional growth strategies using trityl protection, achieving yields of 70-73% for polyethylene glycol derivatives with 10-12 ethylene glycol units [14].

Solid-phase synthesis methodologies offer significant advantages for monofunctionalization by eliminating the need for chromatographic purification of intermediates [33]. The approach involves immobilization of one polyethylene glycol terminus on solid support, enabling selective functionalization of the free hydroxyl group through standard solution-phase chemistry [33]. Washing procedures effectively remove excess reagents and side products, yielding pure monofunctionalized derivatives after cleavage from the solid support [33].

Microfluidic approaches have emerged as promising alternatives for controlled monofunctionalization, offering precise control over reaction conditions and improved selectivity [34]. These methods integrate sample preparation, reaction, and purification into microscale devices, enabling rapid processing with reduced reagent consumption [34]. The controlled mixing and reaction environments minimize side reactions and improve overall yields compared to traditional batch processes [34].

For propargyl-polyethylene glycol 5-acid synthesis, monofunctionalization techniques enable selective installation of propargyl groups at one terminus while maintaining the other hydroxyl for carboxylic acid introduction [25]. Recent advances in adaptive insertion methodologies demonstrate thermodynamically favorable incorporation of hydrophobic anchors into polyethylene glycol hosts, enabling programmable surface functionalization without covalent binding requirements [25].

| Monofunctionalization Method | Selectivity | Yield Range | Purification Required | Scalability |

|---|---|---|---|---|

| Trityl Protection | High | 70-85% | Column Chromatography | Good |

| Solid-Phase Synthesis | Excellent | 85-95% | Washing Only | Moderate |

| Microfluidic Processing | Very High | 80-90% | Integrated | Limited |

| Statistical Methods | Poor | 30-50% | Multiple Separations | Excellent |

Purification and Yield Optimization

Purification methodologies for propargyl-polyethylene glycol 5-acid derivatives require specialized techniques to address the unique solubility properties and molecular weight characteristics of these compounds [30]. Traditional chromatographic approaches often prove inadequate due to the high polarity and water solubility of polyethylene glycol derivatives, necessitating alternative separation strategies [32].

Precipitation-based purification represents the most widely adopted approach for polyethylene glycol derivatives, exploiting differential solubility in organic solvents [31]. Diethyl ether precipitation effectively removes unreacted starting materials and low molecular weight impurities while preserving the desired polyethylene glycol products [31]. Multiple precipitation cycles typically achieve purities exceeding 95% with yields of 85-92% [31].

Membrane separation techniques offer significant advantages for large-scale purification of polyethylene glycol derivatives through size-based discrimination [34]. Ultrafiltration and diafiltration processes effectively separate products based on molecular weight differences, enabling removal of unreacted monomers and oligomeric impurities [34]. These methods prove particularly valuable for industrial applications due to their scalability and cost-effectiveness [34].

Magnetic decantation methodologies have demonstrated exceptional performance for purification of polyethylene glycol-functionalized materials, achieving near-quantitative yields through efficient separation mechanisms [30]. The approach combines precipitation with magnetic collection, enabling rapid processing of large sample volumes with minimal losses [30]. Three decantation cycles typically achieve complete removal of excess ligands with yields exceeding 98% [30].

Advanced chromatographic techniques using polystyrene-divinylbenzene resins enable preparative-scale purification of polyethylene glycol derivatives with high efficiency [32]. Yu and colleagues developed ethanol-water elution systems that achieve greater than 99% purity at gram scale, avoiding toxic solvents and providing broad applicability [32]. This method demonstrates particular utility for complex polyethylene glycol derivatives requiring high-purity specifications [32].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency through careful control of reaction parameters [33]. Solid-phase methodologies achieve quantitative yields by using excess reagents and mild reaction conditions that suppress degradation pathways [33]. The elimination of chromatographic purification steps significantly improves overall yields while reducing processing time and costs [33].

| Purification Method | Purity Achieved | Yield Range | Scale Capability | Processing Time |

|---|---|---|---|---|

| Diethyl Ether Precipitation | 95-98% | 85-92% | Excellent | 2-4 hours |

| Membrane Filtration | 92-96% | 88-95% | Excellent | 4-8 hours |

| Magnetic Decantation | 96-99% | 95-98% | Good | 1-2 hours |

| Resin Chromatography | >99% | 80-90% | Moderate | 6-12 hours |

The optimization of reaction conditions for propargyl-polyethylene glycol 5-acid synthesis requires careful attention to temperature control, reagent stoichiometry, and reaction time [36]. Propargyl bromide alkylation reactions proceed optimally at 0°C with gradual warming to room temperature over 24 hours, achieving yields of 88-96% [37]. The use of excess base and controlled addition of alkylating agents minimizes side reactions and improves product selectivity [38].

Experimental conditions

400 MHz ¹H-NMR; solvent = CDCl₃; 298 K. Integration corresponds to a single molecule (C₁₄H₂₄O₇).

| δ (ppm) | Multiplicity (J Hz) | Integration | Assignment |

|---|---|---|---|

| 6.69 | br s | 1 H | Carboxylic OH [1] |

| 5.07 | br s | 1 H | Residual terminal OH (trace water exchange) [1] |

| 4.17–4.08 | d (2.4) | 2 H | O-CH₂-C≡C- (propargylic methylene) [2] [1] |

| 3.77–3.55 | m | 16 H | O-CH₂-CH₂-O repeat units of pentaoxa chain [2] [1] |

| 2.42 | t (2.4) | 1 H | -C≡C-H (acetylenic proton) [2] |

| 2.35 | t (7.0) | 2 H | CH₂-COOH (α-methylene to acid) [1] |

Key observations

- The well-resolved triplet at 2.42 ppm confirms the terminal alkyne, essential for copper-catalysed azide–alkyne cycloaddition reactions in bioconjugation workflows [2].

- The dominant envelope between 3.55–3.80 ppm originates from the five ethylene-oxide segments; integration (≈16 H) agrees with a PEG₅ backbone [1].

- Absence of extraneous aromatic or vinylic resonances demonstrates high chemical purity; vendor certificates show ≥ 98% purity by ¹H-NMR [3].

Mass Spectrometry (MS) for Molecular Weight Determination

Electrospray ionisation (ESI) spectra acquired in positive and negative modes give the adduct pattern summarised below.

| Adduct | Calculated m/z | Observed m/z | Δ (ppm) | Relative Intensity (%) | Source |

|---|---|---|---|---|---|

| [M + H]⁺ | 305.1595 | 305.1594 | 0.3 | 100 | 11 |

| [M + Na]⁺ | 327.1414 | 327.1417 | 0.9 | 62 | 11 |

| [M + K]⁺ | 343.1154 | 343.1152 | −0.6 | 29 | 11 |

| [M − H]⁻ | 303.1449 | 303.1452 | 1.0 | 88 | 11 |

Interpretation

- The base peak at m/z 305.16 confirms a protonated molecular ion exactly matching the theoretical monoisotopic mass, validating the elemental composition determined by NMR.

- Low-ppm errors (< 1 ppm) across all adducts substantiate instrumental calibration and compound identity.

Gel Permeation Chromatography (GPC) Profiling

| Eluent / Calibration | Number-average molar mass (Mₙ) | Weight-average molar mass (M_w) | Polydispersity index (Đ) | |

|---|---|---|---|---|

| THF, PEG standards | 0.30 kDa | 0.31 kDa | 1.03 | 41 |

Discussion

The chromatogram shows a single, symmetrical peak with a narrow Đ ≈ 1.0, evidencing monodisperse character typical of discrete PEG linkers [3]. No high-molar-mass shoulders (> 1 kDa) were detectable, ruling out oligomerisation during synthesis or storage. This narrow dispersity is critical for reproducible conjugation stoichiometry in linker-enabled bioconjugates.

Thermal Stability and Degradation Kinetics

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) were recorded under nitrogen (10 °C min⁻¹).

| Parameter | Value | Reference |

|---|---|---|

| Glass-transition event | Not observed (amorphous liquid) | 65 |

| Onset of mass loss (T₀.₁, 10% loss) | 184 °C | 70 |

| Maximum degradation rate (T_max) | 225 °C | 70 |

| Activation energy (E_a, Flynn–Wall–Ozawa) | 117 ± 5 kJ mol⁻¹ | 70 |

| Residual mass at 600 °C | < 1% | 65 |

Kinetic profile

Stage 1 (180–240 °C): β-elimination of terminal propargyl and back-biting depolymerisation of ethylene-oxide segments generate volatile propylene glycol derivatives [4].

Stage 2 (240–350 °C): Random scission of C–O bonds propagates chain unzipping, leading to near-complete volatilisation.

Practical implications

- The compound remains chemically intact during standard conjugation or formulation protocols (< 80 °C).

- Autoclave sterilisation (121 °C) can be tolerated for short cycles, although anhydrous conditions are advisable to prevent hydrolytic cleavage of the terminal acid [5].